

Methodology for Studying Disulfiram in Lyme Disease Research Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Disulfiram as a potential therapeutic agent against *Borrelia burgdorferi*, the causative agent of Lyme disease. The following sections detail methodologies for in vitro susceptibility testing and in vivo efficacy studies in a murine model of Lyme disease.

Data Presentation

Table 1: In Vitro Susceptibility of *Borrelia burgdorferi* to Disulfiram

Borrelia burgdorferi Strain	Growth Phase	MIC (µg/mL)	MBC (µg/mL)	Reference
B31	Logarithmic	0.74 - 2.97	1.48 - 2.97	[1]
B31	Stationary	1.48	1.48 - 2.97	[1]
sensu stricto (Bbss)	Stationary	0.38	Not Reported	[2] [3]

Table 2: In Vivo Efficacy of Disulfiram in a Murine Model of Lyme Disease

Mouse Strain	Infection Duration Before Treatment	Disulfiram Dosage	Treatment Duration	Outcome	Reference
C3H/HeN	14 and 21 days	75 mg/kg/day (intraperitoneal)	5 days	Complete clearance from hearts and urinary bladder by day 28 post-infection; reduced inflammatory markers.	[1] [4]
C3H/HeN	2 months	Not specified in abstract	Not specified in abstract	Disulfiram monotherapy failed to eradicate <i>B. burgdorferi</i> .	[2]

Experimental Protocols

In Vitro Studies: Determining the Efficacy of Disulfiram against *Borrelia burgdorferi*

This section outlines the protocols for culturing *Borrelia burgdorferi* and determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Disulfiram.

Borrelia burgdorferi is a fastidious spirochete that requires a specialized complex medium for in vitro growth. Barbour-Stoenner-Kelly (BSK-H) medium is the standard for its cultivation.[\[5\]](#)[\[6\]](#)

Protocol for Preparing BSK-H Medium (Complete):

- Reconstitution of Base Medium: Prepare BSK-H medium base (commercially available) according to the manufacturer's instructions. This typically involves dissolving the powdered medium in distilled water.[5]
- Sterilization: Sterilize the reconstituted BSK-H medium by filtration through a 0.22 µm filter. Do not autoclave, as heat can degrade essential components.[5]
- Supplementation: Aseptically add the following supplements to the sterilized BSK-H medium:
 - 6% sterile rabbit serum.[4]
 - Antibiotic mixture for *Borrelia* (optional, to prevent contamination).
- Storage: Store the complete BSK-H medium at 4°C for short-term use or frozen at -20°C for long-term storage.[6]

Growth Conditions:

- Incubate *B. burgdorferi* cultures at 34°C in a 5% CO₂ atmosphere with 100% humidity.[4]
- Loosen the caps of the culture tubes to allow for gas exchange.[4]
- Monitor spirochete growth and motility using dark-field microscopy.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used.

Protocol:

- Prepare Disulfiram Stock Solution: Dissolve Disulfiram in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilutions: Perform serial two-fold dilutions of the Disulfiram stock solution in complete BSK-H medium in a 96-well microtiter plate.
- Inoculum Preparation: Grow *B. burgdorferi* to the desired growth phase (logarithmic or stationary). Adjust the culture density to a final inoculum of approximately 1×10^6 cells/mL in each well of the microtiter plate.

- Controls:
 - Growth Control: Wells containing BSK-H medium and the bacterial inoculum without Disulfiram.
 - Sterility Control: Wells containing only BSK-H medium.
- Incubation: Incubate the plate at 34°C in a 5% CO₂ atmosphere for 72 hours, or until robust growth is observed in the growth control wells.^[7]
- Endpoint Determination: Determine the MIC by identifying the lowest concentration of Disulfiram that shows no visible turbidity or spirochete motility as observed by dark-field microscopy.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

- Perform MIC Assay: Following the MIC protocol, identify the MIC of Disulfiram.
- Subculturing: From the wells corresponding to the MIC and higher concentrations showing no growth, transfer a small aliquot (e.g., 10 µL) to fresh, antibiotic-free BSK-H medium.
- Incubation: Incubate these new cultures for an extended period (e.g., 7-21 days) at 34°C in a 5% CO₂ atmosphere.
- Endpoint Determination: The MBC is the lowest concentration of Disulfiram from the original MIC plate that results in no bacterial growth in the subcultures.

In Vivo Studies: Evaluating Disulfiram in a Murine Model of Lyme Disease

This section provides protocols for establishing a mouse model of Lyme disease and assessing the efficacy of Disulfiram treatment.

The C3H mouse strain is highly susceptible to *B. burgdorferi* infection and develops arthritis and carditis, making it a suitable model for studying Lyme disease pathogenesis and treatment. [\[1\]](#)

Protocol:

- Animal Model: Use 4- to 6-week-old female C3H/HeN mice. [\[1\]](#)
- Inoculum Preparation: Culture a low-passage, virulent strain of *B. burgdorferi* (e.g., B31) to mid-logarithmic phase.
- Infection: Inoculate mice with approximately 1×10^5 *B. burgdorferi* spirochetes via subcutaneous or intradermal injection, typically in the dorsal thoracic midline. [\[2\]](#)[\[8\]](#)
- Confirmation of Infection: At 2-3 weeks post-infection, confirm infection by serology (ELISA for *B. burgdorferi*-specific antibodies) or by culturing ear punch biopsies in BSK-H medium. [\[2\]](#)

Protocol:

- Treatment Groups:
 - Infected, Disulfiram-treated group.
 - Infected, vehicle-treated control group.
 - Uninfected, untreated control group.
- Drug Administration:
 - Prepare a suspension of Disulfiram in a suitable vehicle (e.g., sterile PBS).
 - Administer Disulfiram via intraperitoneal injection at a dosage of 75 mg/kg body weight daily for 5 consecutive days. [\[3\]](#)
 - Treatment can be initiated at various time points post-infection (e.g., 14 or 21 days) to model different stages of the disease. [\[1\]](#)[\[4\]](#)

2.3.1. Quantification of Bacterial Load by qPCR:

This method is used to determine the number of spirochetes in various tissues.

Protocol:

- Tissue Collection: At the end of the study, euthanize mice and aseptically collect tissues such as the heart, bladder, joints, and skin.
- DNA Extraction: Extract total DNA from the collected tissues using a commercial DNA extraction kit.
- Quantitative PCR (qPCR):
 - Perform qPCR using primers and a probe specific for a *B. burgdorferi* gene (e.g., *flaB* or *recA*) and a mouse housekeeping gene for normalization (e.g., *actin* or *nidogen*).[\[9\]](#)[\[10\]](#)
 - Create a standard curve using known quantities of *B. burgdorferi* genomic DNA to quantify the number of spirochetes per microgram of tissue DNA.[\[9\]](#)

2.3.2. Histopathological Analysis:

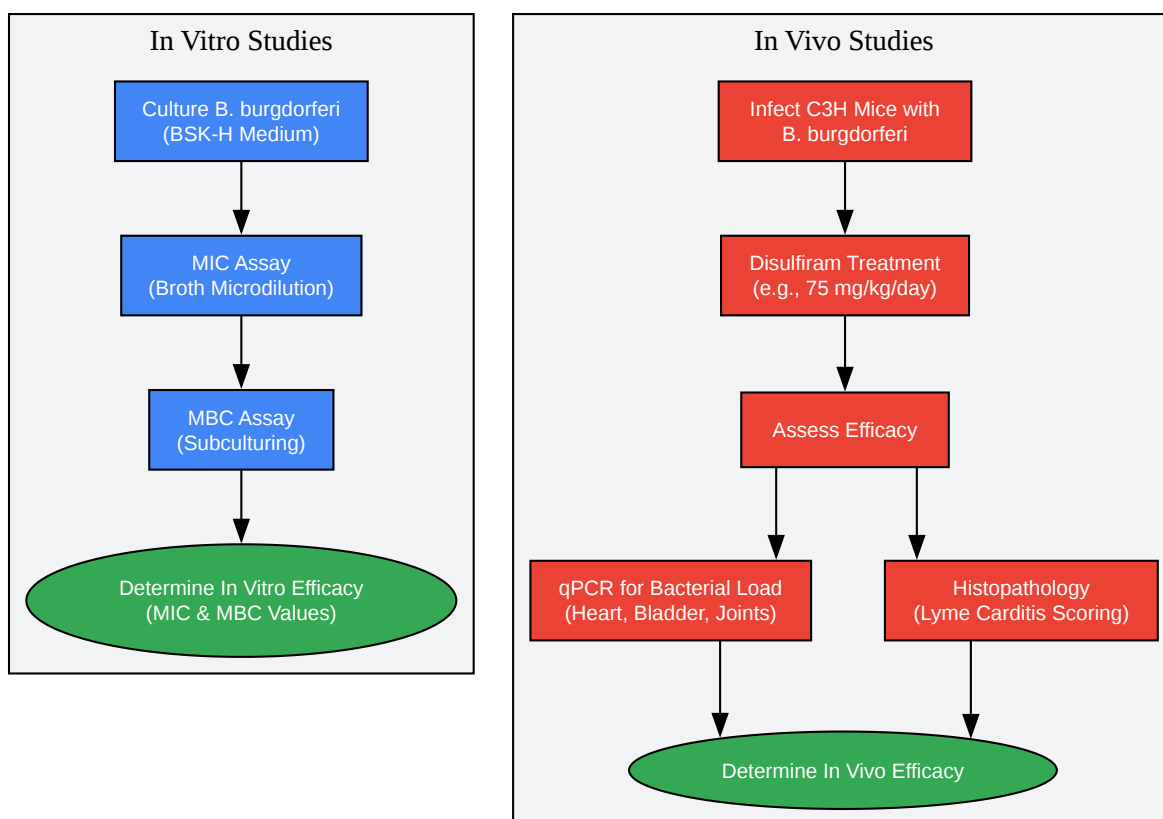
This method is used to assess inflammation and tissue damage, particularly in the heart (Lyme carditis).

Protocol:

- Tissue Processing: Fix heart tissue in 10% neutral buffered formalin, process, and embed in paraffin.
- Staining: Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E) to visualize inflammation. A Warthin-Starry silver stain can be used to visualize spirochetes within the tissue.[\[11\]](#)
- Scoring: Score the severity of carditis based on the extent and nature of the inflammatory infiltrate (e.g., lymphocytes, macrophages, plasma cells) in the pericardium, myocardium, and endocardium.[\[12\]](#)[\[13\]](#)

Visualizations

Experimental Workflows and Signaling Pathways



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Caption: Overall experimental workflow for evaluating Disulfiram.



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Caption: Proposed mechanism of action for Disulfiram against B. burgdorferi.

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- To cite this document: BenchChem. [Methodology for Studying Disulfiram in Lyme Disease Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665206#methodology-for-studying-disulfiram-in-lyme-disease-research-models]

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